Allyl mercaptan

Catalog No.
S571178
CAS No.
870-23-5
M.F
C3H6S
M. Wt
74.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl mercaptan

CAS Number

870-23-5

Product Name

Allyl mercaptan

IUPAC Name

prop-2-ene-1-thiol

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

InChI

InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2

InChI Key

ULIKDJVNUXNQHS-UHFFFAOYSA-N

SMILES

C=CCS

Solubility

slightly soluble in water; miscible in alcohol, oil, and ethyl ether
1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

C=CCS

Potential Anticancer Properties

Studies suggest that allyl mercaptan may possess anti-cancer properties. It has been shown to:

  • Inhibit histone deacetylases (HDACs): HDACs are enzymes involved in regulating gene expression. Allyl mercaptan appears to inhibit their activity, potentially leading to the suppression of cancer cell growth .
  • Enhance Sp3 binding on the P21WAF1 promoter: P21WAF1 is a tumor suppressor gene. Allyl mercaptan may increase the binding of Sp3 transcription factor to the P21WAF1 promoter, potentially leading to increased expression of this gene and suppression of cancer cell proliferation .

Antimicrobial and Antioxidant Properties

Allyl mercaptan exhibits antimicrobial activity against various bacteria, fungi, and yeasts . Additionally, research suggests it possesses antioxidant properties, potentially offering benefits in food preservation and reducing oxidative stress in cells .

Other Potential Applications

Preliminary research explores other potential applications of allyl mercaptan, including:

  • Development of new polymers: Allyl mercaptan may be used in the synthesis of polymers with potential applications in drug delivery and food packaging .
  • Cholesterol regulation: Studies suggest allyl mercaptan may help regulate cholesterol synthesis and secretion in liver cells .

Allyl mercaptan, also known as 2-propene-1-thiol, is an organosulfur compound with the molecular formula C₃H₆S. It is a derivative of allyl and is primarily recognized for its presence in garlic and other Allium species. This compound is characterized by its strong, pungent odor, which is often described as reminiscent of rotten cabbage or garlic. Allyl mercaptan has garnered attention due to its biological activities, particularly as a histone deacetylase inhibitor, making it one of the most effective garlic-derived organosulfur compounds known to date .

Research suggests that allyl mercaptan's biological activity stems from its ability to inhibit histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, regulating gene expression. By inhibiting HDACs, allyl mercaptan may influence the expression of genes involved in cell proliferation and differentiation, potentially contributing to cancer prevention []. However, further research is needed to fully elucidate the mechanism of action.

Allyl mercaptan is a potent lachrymator, meaning it can irritate the eyes and cause tearing []. Exposure can also cause skin and respiratory irritation due to its strong odor and reactivity. Allyl mercaptan is flammable and should be handled with care [].

Data for Toxicity:

  • Limited data is available on the specific toxicity of allyl mercaptan.
  • However, due to its structural similarity to other mercaptans, it is likely to exhibit similar hazards.
, primarily due to the presence of the thiol functional group (-SH). Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing allyl mercaptan to react with electrophiles.
  • Oxidation: Allyl mercaptan can be oxidized to form disulfides or sulfoxides under appropriate conditions.
  • Polymerization: The double bond in allyl mercaptan can undergo polymerization reactions, leading to larger molecular structures that retain the thiol functionality .

Allyl mercaptan exhibits significant biological activities:

  • Histone Deacetylase Inhibition: It has been identified as a potent inhibitor of histone deacetylases, which are crucial in regulating gene expression and are implicated in various diseases, including cancer .
  • Antioxidant Properties: Allyl mercaptan demonstrates free radical scavenging abilities, contributing to its potential protective effects against oxidative stress .
  • Antimicrobial Activity: Some studies suggest that allyl mercaptan may possess antimicrobial properties, although further research is needed to clarify this aspect .

Allyl mercaptan can be synthesized through several methods:

  • From Allyl Halides: Reacting allyl bromide or chloride with sodium sulfide or thiourea can yield allyl mercaptan.
  • Hydrolysis of Diallyldisulfide: This method involves the hydrolysis of diallyldisulfide in the presence of water and an acid catalyst.
  • Direct Reaction with Thiols: The reaction of allylic alcohols with thiols under acidic conditions can also produce allyl mercaptan .

Allyl mercaptan has various applications across different fields:

  • Food Industry: Due to its strong aroma, it is used as a flavoring agent in food products.
  • Pharmaceuticals: Its role as a histone deacetylase inhibitor positions it as a potential therapeutic agent in cancer treatment and other diseases related to epigenetic regulation .
  • Agriculture: It may be utilized in developing pest repellents due to its strong odor.

Research has explored the interactions of allyl mercaptan with various biological systems:

  • Cellular Studies: Investigations into its effects on histone acetylation have shown that allyl mercaptan can influence gene expression by altering chromatin structure .
  • Comparative Studies: Studies comparing allyl mercaptan with other garlic-derived compounds have indicated that while it shares some biological activities with compounds like diallyldisulfide and allicin, it exhibits unique properties such as stronger inhibition of histone deacetylases .

Several compounds share structural similarities with allyl mercaptan. Here are some notable examples:

Compound NameStructure TypeUnique Properties
DiallyldisulfideDisulfideExhibits strong antioxidant properties
S-AllylcysteineThioetherKnown for its neuroprotective effects
AllicinThiosulfinateExhibits potent antimicrobial properties
S-AllylmercaptocysteineThioetherDemonstrates anticancer activity similar to allyl mercaptan

Allyl mercaptan's uniqueness lies in its potent inhibition of histone deacetylases compared to these similar compounds, highlighting its potential therapeutic applications in cancer treatment and epigenetic regulation .

Physical Description

colourless to pale yellow mobile liquid with onion-like, sweet, not pungent odou

XLogP3

1.2

Boiling Point

65.0 °C

Density

0.888-0.930

UNII

1X587IBY09

GHS Hazard Statements

Aggregated GHS information provided by 1445 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (90.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.8%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

524.45 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

870-23-5

Wikipedia

Allyl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propene-1-thiol: ACTIVE

Dates

Modify: 2023-08-15

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